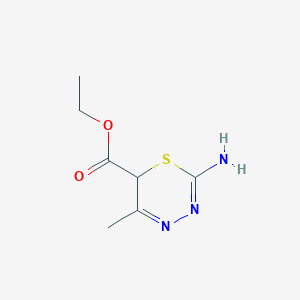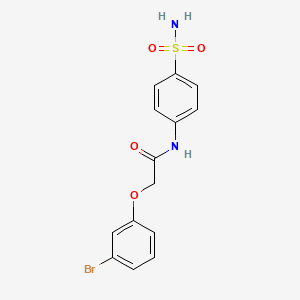![molecular formula C26H33N3 B12121899 4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
4-Methyl-5-undecylindolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-undecylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural and electronic properties . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles as catalysts, which have shown effectiveness in aqueous media and under microwave irradiation .
Industrial Production Methods
Industrial production methods for indolo[2,3-b]quinoxaline derivatives often rely on transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . These methods are scalable and can produce high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-undecylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of N-alkylated indoloquinoxaline derivatives.
Scientific Research Applications
4-Methyl-5-undecylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the downregulation of key proteins and genes involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound with similar structural features.
6H-Indolo[2,3-b]quinoxaline: Another derivative with similar biological activities.
Pyrrolo[3,2-b]quinoxaline: A related compound with kinase inhibitory properties.
Uniqueness
4-Methyl-5-undecylindolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability . This makes it particularly suitable for applications in nonaqueous redox flow batteries and other industrial uses .
Properties
Molecular Formula |
C26H33N3 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
7-methyl-6-undecylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3 |
InChI Key |
YLZPNEKEPDGWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)
![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)
![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


